2,3,5-Trifluorobenzylzinc bromide is an organozinc compound that plays a significant role in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is characterized by the presence of trifluoromethyl groups, which enhance its reactivity and stability. The molecular formula for 2,3,5-trifluorobenzylzinc bromide is C7H4BrF3Zn. It is classified as an organometallic compound due to the presence of zinc and is often utilized in various synthetic applications.
2,3,5-Trifluorobenzylzinc bromide can be synthesized from 2,3,5-trifluorobenzyl bromide through a reaction with zinc metal. This compound falls under the category of organozinc reagents, which are known for their utility in nucleophilic substitution reactions and cross-coupling reactions. The presence of fluorine atoms in its structure classifies it further as a fluorinated compound, which has implications for its chemical behavior and reactivity.
The synthesis of 2,3,5-trifluorobenzylzinc bromide typically involves the following steps:
This method yields 2,3,5-trifluorobenzylzinc bromide in good yields and purity.
The molecular structure of 2,3,5-trifluorobenzylzinc bromide consists of a benzene ring substituted with three fluorine atoms at the 2nd, 3rd, and 5th positions and a zinc atom coordinated to the benzyl group. The presence of these fluorine atoms contributes to the compound's unique properties.
BrC(C(F)(F)F)c1cc(F)cc(C)1
.2,3,5-Trifluorobenzylzinc bromide participates in several types of chemical reactions:
The mechanism of action for 2,3,5-trifluorobenzylzinc bromide involves the transfer of the benzyl group to a target molecule during nucleophilic substitution or coupling reactions. The zinc atom acts as a Lewis acid that enhances the electrophilicity of the carbon atom bonded to it. This facilitates the formation of new carbon-carbon bonds when reacting with electrophiles or other nucleophiles.
2,3,5-Trifluorobenzylzinc bromide is widely used in organic synthesis for:
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2